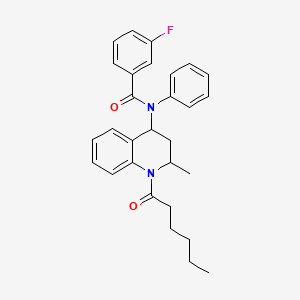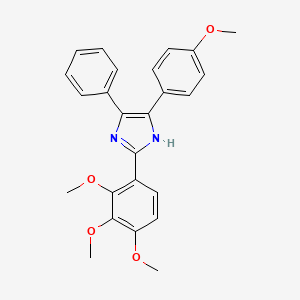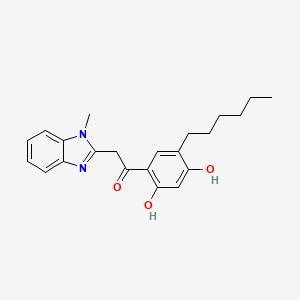![molecular formula C19H20N4O2S2 B11628972 9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628972.png)
9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and various functional groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the thiazolidinone ring, and the introduction of the various substituents. Typical synthetic routes might include:
Formation of the pyrido[1,2-a]pyrimidine core: This could involve the condensation of appropriate precursors under acidic or basic conditions.
Formation of the thiazolidinone ring: This might be achieved through cyclization reactions involving thiourea and α-haloketones.
Introduction of substituents: Various functional groups could be introduced through nucleophilic substitution, alkylation, or acylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring and other functional groups might be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the substituents on the pyrido[1,2-a]pyrimidine core or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides might be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of the compound would depend on its specific biological target. Potential mechanisms might include:
Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor modulation: It might interact with cellular receptors, altering their signaling pathways.
DNA/RNA interaction: The compound could bind to nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: This compound itself.
Other pyrido[1,2-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Thiazolidinone derivatives: Molecules featuring the thiazolidinone ring with various functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H20N4O2S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c1-4-8-20-15-13(11-14-18(25)23(9-5-2)19(26)27-14)17(24)22-10-6-7-12(3)16(22)21-15/h5-7,10-11,20H,2,4,8-9H2,1,3H3/b14-11- |
InChI Key |
MPVOBEVWIKIPIQ-KAMYIIQDSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628892.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628908.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628912.png)
![N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide](/img/structure/B11628919.png)


![9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628948.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11628958.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]-3-phenylpropan-1-one](/img/structure/B11628964.png)
![ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11628970.png)

![(4Z)-1-(3,4-dichlorophenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11629001.png)
![2-(4-benzyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629007.png)
